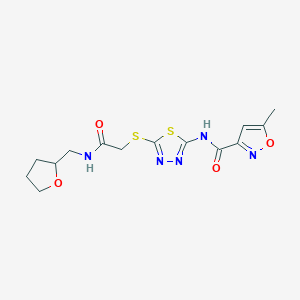
5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O4S2 and its molecular weight is 383.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex heterocyclic molecule that incorporates both thiadiazole and isoxazole moieties. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the available literature on its biological activity, focusing on research findings, structure-activity relationships (SAR), and case studies.
Structure and Properties
The molecular structure of the compound includes a thiadiazole ring linked to an isoxazole ring through a thioether connection. The presence of a tetrahydrofuran moiety enhances its solubility and bioavailability. The chemical formula is C14H18N4O3S, with a molecular weight of approximately 318.39 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the thiadiazole moiety exhibit significant anticancer properties. For instance:
- In vitro Studies : A series of compounds derived from thiadiazole showed promising results against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the thiadiazole ring exhibited enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values as low as 3.3 μM compared to the standard cisplatin control .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Compounds featuring the thiadiazole structure have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was found to be lower than that of traditional antibiotics like ampicillin .
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Mycobacterium smegmatis | 26.46 |
Antiviral Activity
Research indicates that some thiadiazole derivatives possess antiviral properties, particularly against viruses such as the tobacco mosaic virus (TMV). These compounds were synthesized and screened, revealing good to excellent activity against TMV .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiadiazole Ring : The substitution pattern on the thiadiazole ring significantly influences activity; electron-withdrawing groups enhance antimicrobial properties.
- Isoxazole Moiety : The presence of an isoxazole ring contributes to the overall stability and bioactivity of the compound.
- Tetrahydrofuran Group : Enhances solubility and cellular uptake.
Table: Influence of Substituents on Activity
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased anticancer activity |
| Electron-withdrawing groups | Enhanced antimicrobial activity |
Case Studies
Several studies highlight the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In a comparative study, derivatives showed higher potency than cisplatin in inhibiting tumor growth in xenograft models.
- Antibacterial Efficacy : A case study involving a series of synthesized thiadiazole derivatives demonstrated significant reductions in bacterial load in infected animal models.
Propiedades
IUPAC Name |
5-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S2/c1-8-5-10(19-23-8)12(21)16-13-17-18-14(25-13)24-7-11(20)15-6-9-3-2-4-22-9/h5,9H,2-4,6-7H2,1H3,(H,15,20)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMHVJBOKHNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














